6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
Overview
Description
“6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol” is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.29 . It belongs to the class of organic compounds known as heterocyclic building blocks, specifically pyridines . It has potential applications in various fields including medicinal chemistry, drug discovery, and organic synthesis.
Synthesis Analysis
The synthesis of “this compound” involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 80℃ for 20 hours . The reaction mixture consists of {1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methyl methanesulfonate, 6-[4-(methylsulfonyl)phenyl]-3-pyridinol, and powdered potassium carbonate . The yield of this reaction is reported to be 84% .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl ring through a carbon-carbon bond . The phenyl ring is substituted with a methylsulfonyl group . The pyridine ring carries a hydroxyl group .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Molecular Conformations and Hydrogen Bonding
A study focused on the synthesis and molecular conformations of related compounds, including 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. This work provides insights into the molecular structures and hydrogen bonding patterns, which are crucial for understanding the behavior of similar compounds like 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol (Sagar et al., 2017).
Antitrypanosomal and Antiplasmodial Properties
Research into the antiplasmodial properties of 2-aminopyridines identified a compound closely related to this compound as a promising antitrypanosomal agent. This suggests potential applications of this compound in treating diseases caused by Trypanosoma brucei (Veale et al., 2019).
Catalytic Applications
A novel ionic liquid, incorporating a similar pyridine structure, demonstrated its efficiency as a catalyst in the Knoevenagel–Michael reaction. This indicates that this compound could have potential applications in catalysis (Moosavi‐Zare et al., 2013).
Synthesis of Related Compounds
Research into the synthesis of related compounds, including 4-(dimethylamino)pyridine derivatives, highlights the chemical flexibility and utility of similar pyridine structures in synthetic chemistry. This suggests potential applications in synthesizing new derivatives of this compound (Wen-jun, 2007).
COX-2 Inhibition
Research on 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, which are structurally related to this compound, has shown these compounds to be effective COX-2 inhibitors. This implies potential therapeutic applications in the realm of inflammation and pain management (Friesen et al., 1998).
Mechanism of Action
Target of Action
The primary target of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol, also known as 5-HYDROXY-2-(4-METHYLSULFONYLPHENYL)PYRIDINE, is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels.
Biochemical Pathways
The compound’s action on DPP4 affects the incretin pathway . By inhibiting DPP4, the compound prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, ultimately leading to a reduction in blood glucose levels.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a decrease in blood glucose levels . This could potentially be beneficial in the management of conditions like diabetes mellitus, where there is a need to control hyperglycemia.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function, while the presence of other substances could lead to interactions that affect its activity.
Properties
IUPAC Name |
6-(4-methylsulfonylphenyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUPRGVDEBLUCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692731 | |
Record name | 6-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032825-20-9 | |
Record name | 6-[4-(Methylsulfonyl)phenyl]-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032825-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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